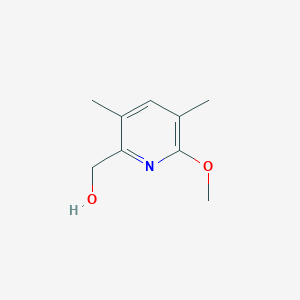
(6-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(6-Methoxy-3,5-dimethylpyridin-2-yl)methanol” can be achieved from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride . Another method involves the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol, yielding 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones.Molecular Structure Analysis
The molecular formula of “(6-Methoxy-3,5-dimethylpyridin-2-yl)methanol” is C9H13NO2. The InChI code is 1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3 .Chemical Reactions Analysis
Sigma complexes formed from methoxide ion and Methoxy-3,5-dinitropyridines in dimethyl sulphoxide demonstrate contrasting behaviors between 2- and 4-methoxy compounds, showing the potential for chemical synthesis and molecular interaction studies.Physical And Chemical Properties Analysis
The physical form of “(6-Methoxy-3,5-dimethylpyridin-2-yl)methanol” is solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Molecular Structure and Crystallography
Structural Analysis and Geometry
The structure of certain compounds related to (6-Methoxy-3,5-dimethylpyridin-2-yl)methanol has been characterized, revealing specific geometric details. For instance, a compound's pyrrolidine ring displayed an envelope geometry with a notable displacement of one β carbon atom from the plane formed by the other four atoms (Butcher et al., 2006). Similarly, the molecular and crystal structure of a related compound was analyzed, providing insights into its monoclinic space group and intermolecular hydrogen bonding (Lakshminarayana et al., 2009).
Methanol as a Probe for Surface Sites
Methanol has been employed to study the surface sites of metal oxide catalysts, specifically ceria nanocrystals with defined surface planes. This research highlights the formation of different methoxy species on the nanocrystals' surface and their subsequent dehydrogenation into other compounds (Wu et al., 2012).
Chemical Synthesis and Catalysis
Organocatalysis in Chemical Reactions
Certain derivatives of (6-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been used in chemical syntheses. For example, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was found to be an efficient organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Synthesis of Complex Molecules
The reaction dynamics of related chemical compounds, such as the synthesis of 5-methoxylated 3-pyrrolin-2-ones and their application in creating agrochemicals or medicinal compounds, have been explored. This process involves the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol (Ghelfi et al., 2003).
Coordination Chemistry and Metal Complexes
The synthesis and characterization of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, have been reported. These complexes have been evaluated for their potential in catalyzing the oligomerization of ethylene, showcasing their relevance in catalytic applications (Kermagoret & Braunstein, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(6-methoxy-3,5-dimethylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-4-7(2)9(12-3)10-8(6)5-11/h4,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBCBJFNSYRPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1CO)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-3,5-dimethylpyridin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



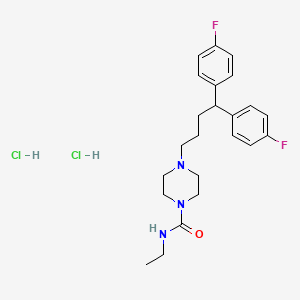
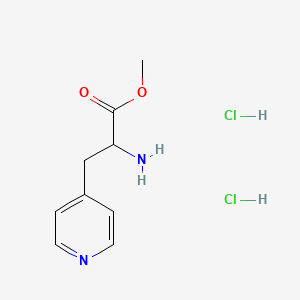
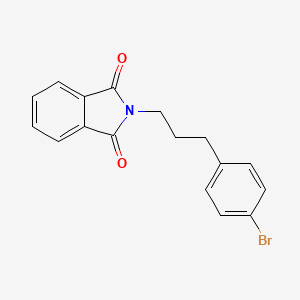
![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)
![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)
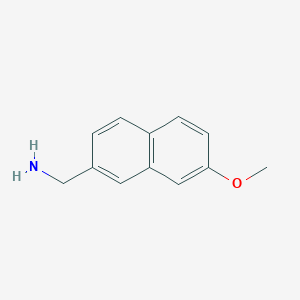
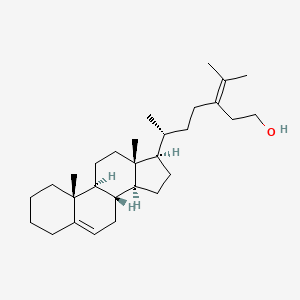
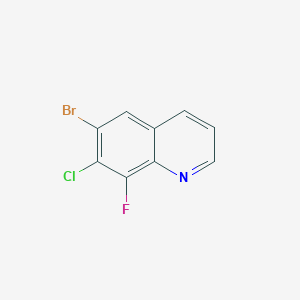
![(5-Amino-1H-pyrazol-4-yl)-[4-(2,3,5-trifluoro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B1473725.png)
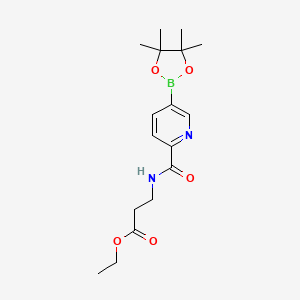
![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)
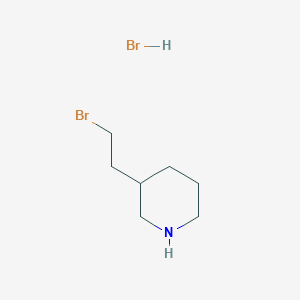
![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)
![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)